4-(5-Pentylthiophen-2-yl)butanoic acid chemical properties
4-(5-Pentylthiophen-2-yl)butanoic acid chemical properties
[1][2]
CAS Number: 945953-47-9 Formula: C₁₃H₂₀O₂S Molecular Weight: 240.36 g/mol Primary Application: GPR84 Agonist / Fatty Acid Mimetic[1]
Executive Summary
4-(5-Pentylthiophen-2-yl)butanoic acid is a synthetic medium-chain fatty acid (MCFA) bioisostere.[1] By replacing the aliphatic core of a standard fatty acid with a thiophene ring, this compound exhibits enhanced lipophilicity and metabolic stability while retaining the carboxylate pharmacophore necessary for receptor engagement. It is primarily utilized in drug discovery as a probe for G-protein coupled receptor 84 (GPR84) , a pro-inflammatory receptor activated by medium-chain free fatty acids (specifically C9–C14).[1]
This guide details the physicochemical properties, synthetic pathways, and biological mechanisms of 4-(5-Pentylthiophen-2-yl)butanoic acid, providing a roadmap for its application in metabolic and immunological research.[1]
Physicochemical Properties[1][2][3][4][5]
The compound combines a hydrophobic tail (pentyl-thiophene) with a polar head group (butanoic acid).[1][2] This amphiphilic structure dictates its solubility profile and receptor binding kinetics.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid/oil | Low melting point solid; tends to oil at RT if impure.[1] |
| Molecular Formula | C₁₃H₂₀O₂S | |
| Molecular Weight | 240.36 g/mol | |
| Predicted LogP | ~4.2 – 4.5 | High lipophilicity due to the pentyl-thiophene core.[1] |
| pKa (Acid) | 4.76 ± 0.10 | Typical for terminal carboxylic acids. |
| Solubility | DMSO (>50 mg/mL), Ethanol, Chloroform | Insoluble in water; requires pH adjustment (alkaline) for aqueous solubility. |
| Polar Surface Area | 37.3 Ų | 28.3 (COOH) + 28.2 (Thiophene S) approx contributions. |
| Rotatable Bonds | 8 | High flexibility facilitates binding pocket adaptation. |
Synthetic Routes[1][2][5][6][7][8][9]
The synthesis of 4-(5-Pentylthiophen-2-yl)butanoic acid generally follows a Friedel-Crafts Acylation strategy followed by carbonyl reduction.[1] This method is preferred for scale-up due to the availability of reagents.
Route A: Friedel-Crafts Acylation & Reduction (Primary)[1]
-
Acylation: 2-Pentylthiophene is reacted with succinic anhydride in the presence of a Lewis acid (
or ) to yield the intermediate keto-acid, 4-oxo-4-(5-pentylthiophen-2-yl)butanoic acid.[1] -
Reduction: The ketone functionality is reduced to a methylene group using the Wolff-Kishner reduction (hydrazine/KOH) or Clemmensen reduction (Zn(Hg)/HCl).
Route B: Metalation & Alkylation (Precision)
For high-purity applications avoiding isomer formation:
-
Lithiation: 2-Pentylthiophene is treated with
-BuLi at -78°C to generate the 5-lithio species.[1] -
Alkylation: The lithiated species reacts with
-butyrolactone or a protected 4-halobutanoate to install the acid chain.[1]
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via Friedel-Crafts acylation and subsequent reduction.
Biological Mechanism & Pharmacology[3][9]
Target: GPR84 (G-Protein Coupled Receptor 84)
GPR84 is an orphan GPCR that was "de-orphanized" when medium-chain fatty acids (MCFAs) were identified as its endogenous ligands.[1][3] It is highly expressed in leukocytes, particularly macrophages and neutrophils , and is upregulated during inflammation (e.g., by LPS stimulation).
-
Mechanism of Action: 4-(5-Pentylthiophen-2-yl)butanoic acid acts as an orthosteric agonist.[1] The pentyl-thiophene tail mimics the hydrophobic chain of capric (C10) or lauric (C12) acid, while the butanoic acid head group interacts with the arginine residues (e.g., Arg172) deep within the GPR84 binding pocket.
-
Signaling Pathway: Activation of GPR84 couples primarily to the
family.
GPR84 Signaling Cascade
Figure 2: GPR84 downstream signaling pathways activated by the agonist.[1]
Experimental Protocols
Protocol A: Synthesis of 4-(5-Pentylthiophen-2-yl)butanoic acid
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
2-Pentylthiophene (1.0 eq)[1]
-
Succinic anhydride (1.2 eq)[1]
-
Aluminum chloride (
, 2.5 eq) -
Dichloromethane (DCM, anhydrous)
-
Hydrazine hydrate (excess)[1]
-
Potassium hydroxide (KOH)[1]
Step 1: Acylation
-
Suspend
in anhydrous DCM at 0°C. -
Add succinic anhydride and stir for 15 min.
-
Add 2-pentylthiophene dropwise. The solution will darken.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour mixture over ice/HCl. Extract with DCM.
-
Purify: Recrystallize the intermediate keto-acid from hexanes/ethyl acetate.
Step 2: Wolff-Kishner Reduction
-
Dissolve the keto-acid in diethylene glycol.
-
Add hydrazine hydrate (3.0 eq) and KOH (4.0 eq).
-
Heat to 120°C for 2 hours (formation of hydrazone).
-
Increase temperature to 190°C–200°C to distill off excess hydrazine and water.
-
Reflux for 3–4 hours.
-
Workup: Cool, dilute with water, acidify with HCl to pH 2.
-
Isolation: Extract with ethyl acetate, dry over
, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Protocol B: GPR84 Calcium Mobilization Assay
Objective: Validate agonist activity in GPR84-expressing CHO cells.[1]
-
Cell Prep: Seed CHO-K1 cells stably expressing human GPR84 in 96-well black plates (20,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate medium. Add Calcium-4 dye (Molecular Devices) or Fluo-4 AM in HBSS buffer + 20 mM HEPES + 0.1% BSA (fatty acid-free). Incubate 45 min at 37°C.
-
Compound Prep: Dissolve 4-(5-Pentylthiophen-2-yl)butanoic acid in DMSO (10 mM stock). Serial dilute in assay buffer (final DMSO < 0.5%).
-
Assay: Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Injection: Inject 20 µL of compound solution.
-
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate
based on peak fluorescence change relative to baseline.
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves.[1] Wash thoroughly after handling. |
| Eye Irritation | Category 2A (H319) | Wear safety goggles. Rinse cautiously with water if contact occurs. |
| Storage | Hygroscopic | Store at -20°C under inert gas. Keep container tightly closed. |
| Reactivity | Stable | Avoid strong oxidizing agents and strong bases. |
References
-
Benchchem. (2025).[4] 4-(5-Pentylthiophen-2-yl)butanoic acid Product Description & Synthesis. Retrieved from [1]
-
ChemSRC. (2025). CAS 945953-47-9 Entry: 4-(5-Pentylthiophen-2-yl)butanoic acid.[1] Retrieved from [1]
-
Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor."[1][3] Journal of Biological Chemistry, 288(15), 10684-10691.
-
Pillaiyar, T., et al. (2017). "GPR84 - An emerging therapeutic target for inflammation and fibrosis."[1] Seminars in Immunology.
-
BOC Sciences. (2025). GPR84 Inhibitors, Agonists and Modulators. Retrieved from [1]
